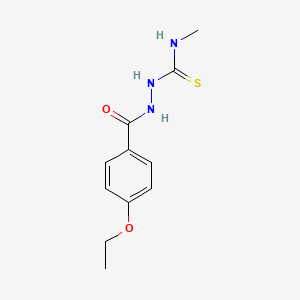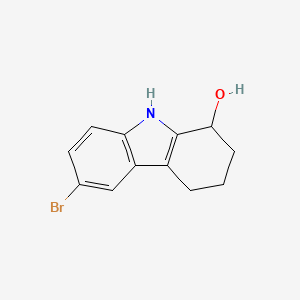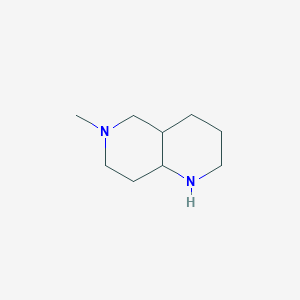![molecular formula C15H11N7O3 B2376094 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034550-69-9](/img/structure/B2376094.png)
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The N1-substituent on 2-oxo-1,2-dihydropyridine ring can be a variety of alkyl, aryl, and heteroaryl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, several novel N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides were prepared by acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals .Molecular Structure Analysis
The molecular structure of the compound is characterized by a 2-oxo-1,2-dihydropyridin-3-yl ring, which can have a variety of alkyl, aryl, and heteroaryl groups as N1-substituents . Among them, 2-pyridyl provided much enhanced Caco-2 permeability, attributed to its ability to form intramolecular hydrogen bonds .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives involves various chemical strategies aimed at creating compounds with potential hypertensive activity. Kumar and Mashelker (2007) describe the preparation of heterocyclic compounds containing 1,2,4-oxadiazole and pyrano[2,3-b]pyridine moieties, expected to exhibit improved hypertensive effects (Kumar & Mashelker, 2007).
Biological Activity and Evaluation
The compound and its derivatives have been evaluated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, assessing their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016). Another study focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in medicinal chemistry due to their broad spectrum of biological activities and photophysical properties (Moustafa et al., 2022).
Antifungal and Antibacterial Applications
Derivatives of the compound have shown promise in antifungal and antibacterial applications. Huppatz (1985) described the synthesis of pyrazolo[1,5-a]pyrimidine analogs showing significant fungicidal activity against Basidiomycete species, highlighting the compound's potential as a systemic fungicide (Huppatz, 1985).
Antimicrobial Activity
The exploration of this compound derivatives for antimicrobial activity has been a significant area of research. Studies have synthesized novel pyrazolopyrimidines and evaluated their antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of these compounds as antimicrobial agents (Abdallah & Elgemeie, 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which is part of the Polycomb repressive complex 2 (PRC2) and plays a major role in transcriptional silencing .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It binds to the EZH2 enzyme, inhibiting its function and preventing it from installing methylation marks on lysine 27 of histone 3 . This disruption of EZH2’s function can lead to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway . PRC2 is involved in the methylation of histone proteins, which is a key process in the regulation of gene expression. By inhibiting EZH2, the compound can disrupt this process and alter the expression of genes regulated by PRC2.
Result of Action
The result of the compound’s action is the alteration of gene expression . By inhibiting EZH2 and disrupting the PRC2 pathway, the compound can change the expression of genes regulated by this pathway. This can have various effects at the molecular and cellular levels, depending on the specific genes affected.
properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O3/c23-14-9(3-1-4-17-14)12-20-11(25-21-12)8-18-15(24)10-7-19-22-6-2-5-16-13(10)22/h1-7H,8H2,(H,17,23)(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTDNWSCBZPBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=C4N=CC=CN4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2376013.png)
![[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2376014.png)
![6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2376015.png)

![Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate](/img/structure/B2376020.png)

![methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2376022.png)

![N-[4-[4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2376026.png)

![7-methyl-4-oxo-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2376029.png)

![2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2376032.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2376033.png)